molecular formula C9H5ClO B8100031 5-Chloro-2-ethynylbenzaldehyde

5-Chloro-2-ethynylbenzaldehyde

Cat. No.: B8100031
M. Wt: 164.59 g/mol
InChI Key: YMVRAAKGJMCDHK-UHFFFAOYSA-N
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Description

5-Chloro-2-ethynylbenzaldehyde: is an organic compound with the molecular formula C9H5ClO It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the fifth position and an ethynyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-ethynylbenzaldehyde typically involves the chlorination of 2-ethynylbenzaldehyde. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position. The process may involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a suitable solvent like dichloromethane.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Chloro-2-ethynylbenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can lead to the formation of alcohols or other reduced products.

    Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed for substitution reactions.

Major Products:

    Oxidation: Formation of 5-chloro-2-ethynylbenzoic acid.

    Reduction: Formation of 5-chloro-2-ethynylbenzyl alcohol.

    Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Chloro-2-ethynylbenzaldehyde is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit interesting biological activities, making it valuable for drug discovery and development.

Medicine: Potential applications in medicinal chemistry include the development of new therapeutic agents. The compound’s structural features may contribute to the design of molecules with specific pharmacological properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its reactivity and versatility make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of 5-Chloro-2-ethynylbenzaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations through its functional groups. In biological systems, its derivatives may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to specific biological effects.

Comparison with Similar Compounds

    2-Ethynylbenzaldehyde: Lacks the chlorine substituent, resulting in different reactivity and applications.

    5-Chloro-2-methylbenzaldehyde:

    5-Chloro-2-nitrobenzaldehyde: The presence of a nitro group instead of an ethynyl group significantly changes its reactivity and applications.

Uniqueness: 5-Chloro-2-ethynylbenzaldehyde is unique due to the presence of both a chlorine atom and an ethynyl group on the benzene ring. This combination of substituents imparts distinct chemical properties, making it a versatile compound for various synthetic and research applications.

Biological Activity

5-Chloro-2-ethynylbenzaldehyde is a compound of significant interest in medicinal chemistry and organic synthesis due to its unique structural properties and biological activities. This article explores its biological activity, mechanisms of action, and potential applications in drug development, supported by various research findings and case studies.

This compound is characterized by the presence of a chloro substituent and an ethynyl group attached to a benzaldehyde moiety. Its chemical structure allows it to participate in various organic reactions, making it a valuable precursor for synthesizing bioactive compounds.

The mechanism of action for this compound primarily involves its reactivity as an electrophile. It can form covalent bonds with nucleophiles, such as amino acids in proteins, leading to modifications that can alter biological functions. The compound's derivatives may interact with various molecular targets, including enzymes and receptors, which can result in specific pharmacological effects .

Biological Activities

1. Anticancer Properties

Recent studies have highlighted the potential anticancer properties of derivatives of this compound. For instance, compounds synthesized from this aldehyde were evaluated for cytotoxicity against human tumor cell lines such as cholangiocarcinoma (HuCCA-1), lung carcinoma (A549), hepatoblastoma (HepG2), and acute lymphoblastic leukemia (MOLT-3). The results indicated that while some derivatives exhibited low cytotoxicity, others showed promising activity against specific cancer types .

2. Enzyme Inhibition

This compound has been explored as a covalent inhibitor targeting lysine residues in proteins. For example, it has been used to develop irreversible inhibitors for kinases, showcasing its ability to modify enzyme activity through covalent bonding. This property makes it a candidate for therapeutic agents aimed at diseases where kinase activity is dysregulated, such as cancer .

Case Study 1: Synthesis of Isoquinoline Derivatives

In one study, researchers synthesized isoquinoline-fused compounds from this compound using ortho-phenylenediamine under mild conditions. The resulting compounds were evaluated for their biological activity, demonstrating potential as therapeutic agents due to their structural diversity and biological effects .

CompoundYield (%)Biological Activity
Isoquinoline A70%Moderate cytotoxicity against A549
Isoquinoline B65%High selectivity for MOLT-3

Case Study 2: N-terminal Modification of Proteins

Another significant application involved the modification of peptides and proteins using this compound derivatives. This method demonstrated high N-terminal selectivity and was applied to therapeutic proteins. The modified proteins retained enzymatic activity comparable to their unmodified counterparts, indicating the potential for drug development applications .

Summary of Findings

The biological activity of this compound and its derivatives is multifaceted, with applications ranging from anticancer research to enzyme inhibition. The compound's ability to form covalent bonds with biological molecules opens avenues for developing novel therapeutic agents.

Properties

IUPAC Name

5-chloro-2-ethynylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClO/c1-2-7-3-4-9(10)5-8(7)6-11/h1,3-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMVRAAKGJMCDHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=C(C=C1)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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